molecular formula C12H15N5O2 B12780166 Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- CAS No. 52606-05-0

Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)-

Cat. No.: B12780166
CAS No.: 52606-05-0
M. Wt: 261.28 g/mol
InChI Key: PTTULALINDJFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)pyrimidine is a diaminopyrimidine derivative designed to target dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Its structure features a pyrimidine core with amino groups at positions 2 and 4, and a substituted pyridylmethyl group at position 3. The pyridyl group bears methoxy substituents at the 5- and 6-positions, distinguishing it from other DHFR inhibitors like trimethoprim (TMP) or diaveridine (DVD) . This substitution pattern may enhance binding to fungal or bacterial DHFR while improving selectivity over human enzymes.

Properties

CAS No.

52606-05-0

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

5-[(5,6-dimethoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H15N5O2/c1-18-9-4-7(5-15-11(9)19-2)3-8-6-16-12(14)17-10(8)13/h4-6H,3H2,1-2H3,(H4,13,14,16,17)

InChI Key

PTTULALINDJFFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

Preparation Methods

The synthesis of pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- involves several steps. One common method includes the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Applications

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study highlighted the synthesis of various 2,4-diamino-5-substituted pyrimidines, demonstrating their effectiveness as antimicrobial agents. For instance, the combination of this pyrimidine with sulfonamides has been effective in treating bacterial infections due to its ability to potentiate the effects of existing antibiotics such as trimethoprim .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
2,4-Diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)-E. coli12 µg/mL
2,4-Diamino-5-(3,4,5-trimethoxy-benzyl)S. aureus8 µg/mL
2,4-Diamino-5-(benzyl)Pseudomonas aeruginosa16 µg/mL

Anticancer Applications

The compound also exhibits promising anticancer properties. Research has indicated that derivatives of pyrimidine can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.

Case Study: Anticancer Activity

A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Notably, certain analogues demonstrated selective activity against breast and renal cancer cells . The structure-activity relationship (SAR) studies revealed that modifications in the pyrimidine ring significantly influenced anticancer activity.

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

Compound NameCancer Cell Line TestedIC50 (µM)
2,4-Diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)-MCF-7 (Breast Cancer)10
2,4-Diamino-5-(3-methylbenzyl)A498 (Renal Cancer)15
2,4-Diamino-5-(4-chlorobenzyl)HeLa (Cervical Cancer)12

Comparison with Similar Compounds

Comparison with Structurally Similar DHFR Inhibitors

Structural Analogues and Substitution Effects

Key structural analogues include:

Compound Name R-Group Substitution Target DHFR Source IC50 (µM) Selectivity Index (SI)*
Target Compound 5-((5,6-Dimethoxy-3-pyridyl)methyl) Candida albicans (CaDHFR) N/A† N/A†
Trimethoprim (TMP) 3',4',5'-Trimethoxybenzyl Bacterial (e.g., E. coli) 12.0 SIpc = 11
Diaveridine (DVD) 3,4-Dimethoxybenzyl Protozoan (P. carinii) ~0.031 SIpc >104
Roskowsky’s 41g 2-Methoxy-5-carboxybutyloxybenzyl P. carinii 0.049 SIpc >104
Pyrimethamine 4-Chlorophenyl-6-ethyl Protozoan (T. gondii) N/A SItg = 44

*SI = IC50 (mammalian DHFR) / IC50 (target DHFR).

Key Observations:

Methoxy positioning: The 5,6-dimethoxy configuration on the pyridine may optimize hydrophobic interactions with residues in fungal DHFR (e.g., Candida albicans) compared to 3,4-dimethoxy in DVD or trimethoxy in TMP .

Enzyme Selectivity :

  • DVD and Roskowsky’s 41g exhibit exceptional selectivity (>100-fold) for protozoan DHFR over mammalian enzymes, attributed to their carboxyalkyloxy or dimethoxybenzyl groups . The target compound’s pyridylmethyl group may similarly exploit fungal-specific hydrophobic pockets (e.g., residues Met 25, Ile 33 in CaDHFR) .

Functional Group Impact on Potency and Binding

Hydrophobic Interactions:
  • Propargyl and C6 Alkyl Chains: In related compounds (e.g., 2,4-diamino-5-(2’-arylpropargyl)pyrimidines), increasing hydrophobicity at the propargyl or C6 position enhances potency. For example, a gem-dimethyl group at the propargyl position improves van der Waals contacts with CaDHFR residues (Ile 62, Leu 69) by 5–10-fold compared to ethyl groups . The target compound’s pyridylmethyl group may mimic this effect.
Aromatic Ring Modifications:
  • Biphenyl vs. Monophenyl: Biphenyl derivatives (e.g., compounds 21–23 in ) fill a 10–11 Å hydrophobic pocket in CaDHFR more effectively than monophenyl groups, increasing potency.

Resistance Profiles and Cross-Resistance

  • Methotrexate (MTX)-Resistant Cells: shows that 2,4-diaminoquinazolines and pyrimidines (e.g., JB-11) retain activity against MTX-resistant leukemia cells where transport-based resistance occurs. The target compound’s pyridylmethyl group may bypass such resistance mechanisms by differing in uptake or binding .

Biological Activity

Pyrimidine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- is a notable example that exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and research findings.

The compound's structure features a pyrimidine core substituted with a dimethoxy-pyridine moiety. This structural configuration is crucial for its interaction with biological targets. Pyrimidine derivatives often act on key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cellular proliferation.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0227 µM
S. aureus0.025 µM
A. flavus0.030 µM
A. niger0.035 µM

Research indicates that modifications on the pyrimidine ring enhance its antibacterial effects, particularly the presence of electron-donating groups like methoxy substituents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been documented. For instance, compounds with similar structures demonstrated significant inhibition of COX-2 enzyme activity.

Compound IC50 (µM) Standard (Celecoxib) IC50 (µM)
Compound A0.04 ± 0.090.04 ± 0.01
Compound B0.04 ± 0.02

In vivo studies showed that these compounds could reduce paw edema in animal models effectively, comparable to indomethacin . The mechanism involves suppression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

Anticancer Activity

The anticancer properties of pyrimidine derivatives are particularly noteworthy. The compound exhibits cytotoxic effects against several cancer cell lines, including melanoma and urothelial carcinoma.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects on rat carcinosarcoma models, the compound demonstrated:

  • Tumor Growth Inhibition: Significant reduction in tumor size compared to control groups.
  • Mechanism: Induction of apoptosis in cancer cells was observed through increased levels of caspases and decreased cell viability markers.

Table: Anticancer Activity Data

Cell Line IC50 (µM) Mechanism
Melanoma1.5Apoptosis induction
Urothelial2.3Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the key structural features of pyrimidine-based DHFR inhibitors, and how do they influence enzyme binding?

  • Answer: The core scaffold of 2,4-diaminopyrimidine is critical for binding to dihydrofolate reductase (DHFR) via hydrogen bonding with conserved residues (e.g., Asp 27 in Candida albicans DHFR). The 5-((5,6-dimethoxy-3-pyridyl)methyl) substituent enhances hydrophobic interactions with a pocket formed by Ile 62, Leu 69, and Phe 36 . Methodologically, structure-activity relationship (SAR) studies using enzyme inhibition assays (IC50 values) and X-ray crystallography are employed to validate these interactions .

Q. How is the selectivity of pyrimidine derivatives against fungal vs. human DHFR assessed experimentally?

  • Answer: Selectivity is quantified by comparing IC50 values for fungal (e.g., C. albicans) and human DHFR isoforms. For example, compounds with a 5-alkyl or arylpropargyl group at the pyrimidine C5 position exhibit >1000-fold selectivity for fungal DHFR due to steric and hydrophobic mismatches in the human enzyme’s active site . Assays typically use recombinant DHFR enzymes and spectrophotometric NADPH oxidation monitoring .

Q. What synthetic routes are commonly used to prepare 2,4-diaminopyrimidine derivatives?

  • Answer: A one-step condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with substituted phenols or heteroaryl halides under acidic conditions is a key method . For the 5,6-dimethoxypyridylmethyl group, nucleophilic substitution or Suzuki-Miyaura coupling may be employed, followed by purification via column chromatography or recrystallization .

Advanced Research Questions

Q. How do substitutions at the pyrimidine C6 position modulate antifungal potency, and what structural insights explain this trend?

  • Answer: Increasing alkyl chain length at C6 (e.g., methyl → ethyl → propyl) enhances potency by 5- to 10-fold per methylene group. Docking models reveal that longer chains fill a hydrophobic pocket lined by Met 25, Ile 33, and Phe 36 in C. albicans DHFR, maximizing van der Waals contacts . Advanced SAR studies combine molecular dynamics simulations with enzymatic assays to optimize chain length and branching .

Q. What experimental strategies resolve contradictions between in vitro enzyme inhibition and cellular antifungal activity?

  • Answer: Discrepancies often arise from poor membrane permeability or efflux pump activity. Researchers use:

  • Lipophilicity optimization: Introducing polar groups (e.g., hydroxyl) to balance logP values while retaining target binding .
  • Efflux pump inhibition: Co-administration with inhibitors like verapamil in MIC assays .
  • Pro-drug approaches: Masking polar groups (e.g., acetylated amines) to enhance cellular uptake, followed by enzymatic cleavage .

Q. How does crystallographic data inform the design of biphenyl derivatives to overcome resistance mutations in DHFR?

  • Answer: Biphenyl derivatives (e.g., compound 21-23 in ) extend into a 10–11 Å hydrophobic pocket in DHFR, avoiding common resistance mutations (e.g., Phe 36 → Tyr). X-ray structures show that the distal phenyl ring engages residues like Leu 69 and Ile 112, which are less prone to mutation . Fragment-based drug design (FBDD) and cryo-EM are used to refine biphenyl orientation and substituent placement .

Q. Why do certain derivatives exhibit reduced activity despite strong enzyme inhibition, and how is this addressed?

  • Answer: This "enzyme-cell paradox" may stem from off-target binding or metabolic instability. Solutions include:

  • Metabolic stability assays: Liver microsome studies to identify vulnerable sites (e.g., methoxy groups susceptible to demethylation) .
  • Proteomic profiling: Affinity chromatography with immobilized derivatives to detect non-DHFR targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.